![molecular formula C14H14N2O4 B2930182 ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 339106-26-2](/img/structure/B2930182.png)

ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

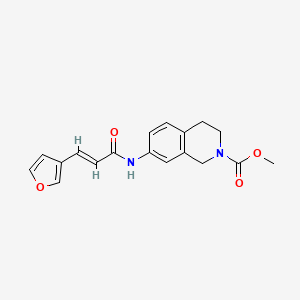

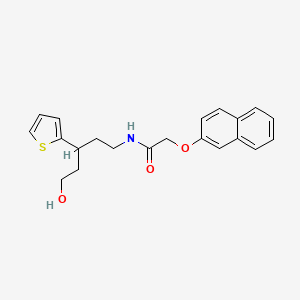

This compound is an organic molecule with several functional groups, including a cyano group (-CN), an ester group (-COO-), and an amine group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, ester, and amine groups would significantly influence its structure. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

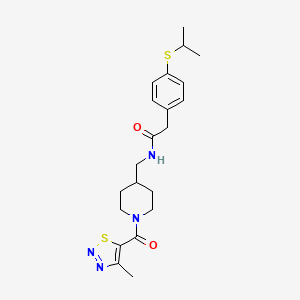

The reactivity of this compound would be largely determined by its functional groups. For instance, the cyano group might undergo transformations to form amines or carboxylic acids. The ester group could participate in hydrolysis or reduction reactions. The amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications

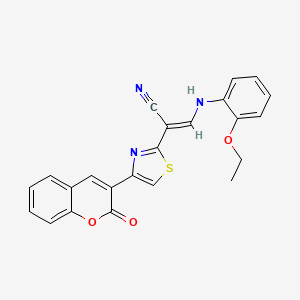

Anticancer Agent Development

The compound has shown potential as an anticancer agent, particularly against breast cancer. A study utilized molecular docking and MD simulation to explore its potency against breast cancer, revealing that it exhibited a more negative value of binding free energy than tamoxifen, suggesting cytotoxic activity potency through ERα inhibition .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. It’s used in the synthesis of chalcone-salicylate hybrids, which are compounds with a broad spectrum of biological activities. These hybrids have been synthesized to explore their potential uses, especially in anticancer drug discovery researches .

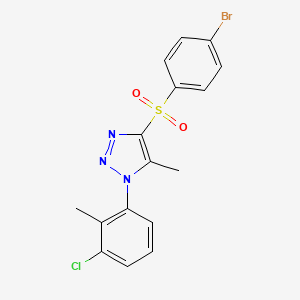

Molecular Docking Studies

The compound’s structure allows for computational studies, such as molecular docking, to predict its interactions with various biological targets. This is essential in the early stages of drug development, where the compound’s binding affinity to certain proteins can be assessed .

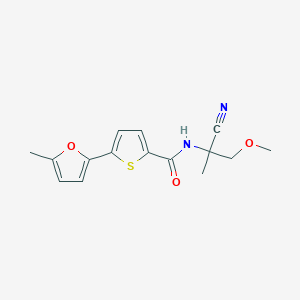

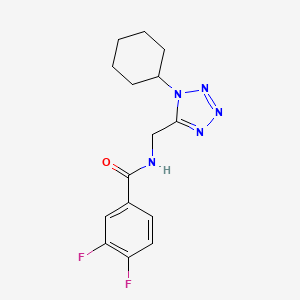

Secondary Amine Synthesis

Secondary amines are vital in the pharmaceutical industry, and this compound is an important starting material for their synthesis. It’s used in the preparation of compounds such as azo dyes and dithiocarbamate, which have applications in antidepressants, analgesics, and agrochemicals .

Neuroprotective and Anti-inflammatory Properties

Recent research has indicated that derivatives of this compound may possess neuroprotective and anti-inflammatory properties. This opens up avenues for the development of new medications that could potentially treat neurological disorders and inflammation-related conditions .

Multicomponent Chemical Reactions

The compound is also used in multicomponent chemical reactions, such as the synthesis of dihydropyrano[2,3-c]pyrazoles. These reactions are valuable for creating complex molecules efficiently and have applications in medicinal chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCOOHJJRXUQLV-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)

![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)

![6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2930110.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2930111.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2930112.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)